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molecular formula C11H19N B1296974 1-(Cyclohept-1-en-1-yl)pyrrolidine CAS No. 14092-11-6

1-(Cyclohept-1-en-1-yl)pyrrolidine

Cat. No. B1296974
M. Wt: 165.27 g/mol
InChI Key: UETVMGUBKRBHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03997557

Procedure details

A solution of 80 g (0.28 mole) of p-bromophenacyl bromide in dry dimethylformamide is added dropwise to a cooled solution of 40.2 g (0.28 mole) of 1-pyrrolidino-1-cycloheptene in dry dimethylformamide. After stirring at ambient temperature for 24 hours, and at 100° C. for 5 hours, water is added and the mixture is stirred for an additional 4 hours. The reaction mixture is poured into 1500 ml. of water and extracted with chloroform. The chloroform solution is washed with water, dried, and evaporated to a red oil which is stirred at 100° for 1 hour under a high vacuum. Upon cooling the oil converts to a semi-solid. The semi-solid is crystallized from an ethanol - cyclohexane mixture to give 2-(p-bromophenacyl)cycloheptanone, m.p. 124°-127° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.N1([C:17]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=2)CCCC1.[OH2:24]>CN(C)C=O>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:17]2=[O:24])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
40.2 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 100° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 1500 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with chloroform
WASH
Type
WASH
Details
The chloroform solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a red oil which
STIRRING
Type
STIRRING
Details
is stirred at 100° for 1 hour under a high vacuum
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the oil converts to a semi-solid
CUSTOM
Type
CUSTOM
Details
The semi-solid is crystallized from an ethanol - cyclohexane mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C(C(CC2C(CCCCC2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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